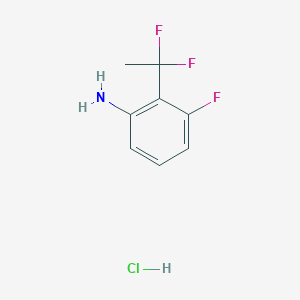

2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride is a chemical compound that has garnered interest in various fields of research due to its unique properties. This compound is characterized by the presence of a difluoroethyl group and a fluoroaniline moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoroalkylation processes. These methods utilize readily available raw materials such as 1,1-difluoroethyl chloride and arylboronic acids, along with efficient catalytic systems to ensure high throughput and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized aromatic compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride is in the development of pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity due to the unique properties imparted by fluorine atoms.

- Case Study: Anticancer Activity

Research has indicated that derivatives of fluorinated anilines can act as topoisomerase II inhibitors, showing promising cytotoxicity against various cancer cell lines. For instance, a study demonstrated that introducing fluorinated groups significantly enhanced the activity of certain analogues, with IC50 values indicating effective inhibition at low concentrations .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 2-(1,1-Difluoroethyl)-3-fluoroaniline | 9.2 ± 0.2 | Moderate |

| Trifluoromethoxy derivative | 7.3 ± 1.5 | High |

Material Science

In material science, the compound's properties make it suitable for use in coatings and polymers that require enhanced chemical resistance and stability.

- Case Study: Coating Applications

The incorporation of fluorinated compounds into polymer matrices has been shown to improve their resistance to solvents and thermal degradation. This is particularly valuable in industries where durability and performance under harsh conditions are critical .

Synthesis Techniques

The synthesis of this compound involves several steps that can be optimized for yield and purity. Common methods include:

- Nucleophilic Substitution Reactions

- Electrophilic Aromatic Substitution

These techniques are crucial for producing high-quality samples for research and application purposes.

Mecanismo De Acción

The mechanism of action of 2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, allowing the compound to bind to enzymes and receptors with high affinity. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent in similar synthetic processes.

3-(1,1-Difluoroethyl)aniline hydrochloride: Another compound with a difluoroethyl group, used in different research applications.

Uniqueness

2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride is unique due to the presence of both a difluoroethyl group and a fluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-(1,1-Difluoroethyl)-3-fluoroaniline hydrochloride is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroethyl group and a fluoroaniline moiety, which contribute to its chemical stability and biological interactions. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The difluoroethyl group allows the compound to mimic other functional groups, facilitating high-affinity binding to molecular targets. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects such as enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound is utilized in studies focused on enzyme inhibition. Its unique structure allows it to serve as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar fluorinated structures can significantly alter enzyme kinetics by affecting substrate binding and turnover rates.

Case Studies

- In Vivo Studies on Metabolism : A study investigated the biotransformation of related compounds in rat models using in vivo 19F NMR spectroscopy. The results demonstrated that fluorinated anilines undergo significant metabolic changes upon exposure, with metabolites accumulating in the liver and bladder . This suggests that 2-(1,1-Difluoroethyl)-3-fluoroaniline may similarly exhibit distinct metabolic pathways.

- Pharmacological Applications : In a comparative study of various fluorinated compounds, this compound displayed promising activity against cancer cell lines, with IC50 values indicating effective inhibition of cancer cell proliferation. The presence of fluorine was noted to enhance the compound's selectivity and potency compared to non-fluorinated analogs .

Medicinal Chemistry

The compound is being explored as a potential pharmaceutical intermediate in drug development. Its ability to enhance binding affinity through fluorine substitution makes it a candidate for designing new drugs targeting specific enzymes or receptors involved in diseases such as cancer or metabolic disorders .

Agrochemicals and Specialty Chemicals

In addition to medicinal applications, this compound is also utilized in the synthesis of agrochemicals and specialty chemicals. Its role as a building block for more complex organic molecules supports the development of new materials with enhanced properties.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Mechanism of Action | Applications |

|---|---|---|---|

| 2-(1,1-Difluoroethyl)-3-fluoroaniline | 9.2 | Enzyme inhibition | Drug development |

| 3-(1,1-Difluoroethyl)aniline | 11.4 | Similar enzyme interactions | Pharmaceutical synthesis |

| 3-Fluoroaniline | 436.3 | Moderate enzyme inhibition | Basic research |

Propiedades

IUPAC Name |

2-(1,1-difluoroethyl)-3-fluoroaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-8(10,11)7-5(9)3-2-4-6(7)12;/h2-4H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAASCRZKGDPKDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.